Lusitanicoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

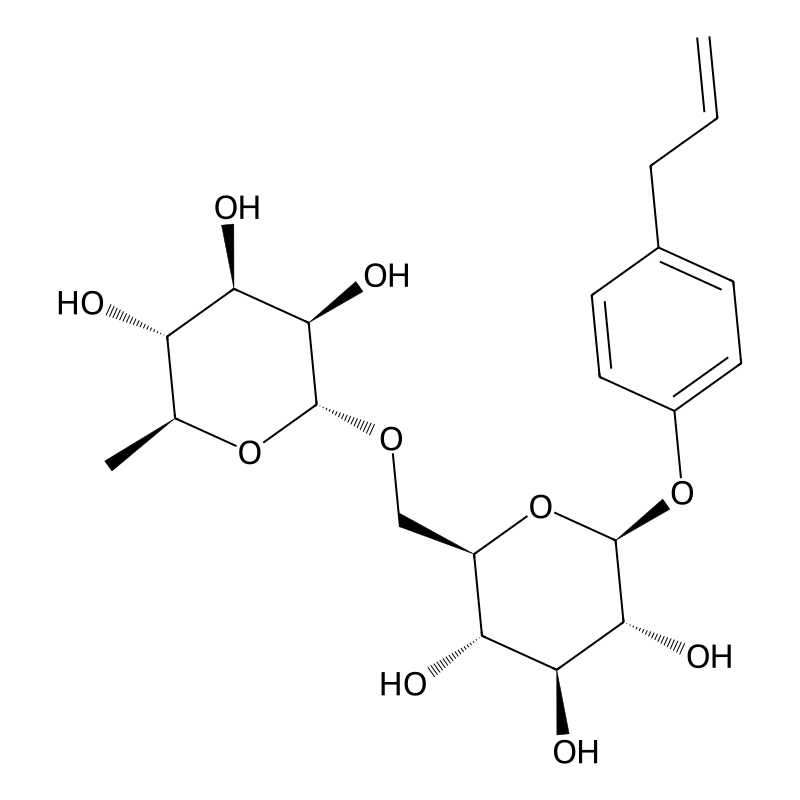

Lusitanicoside is a glycosylated flavonoid compound, specifically identified as 4-allylphenyl 6-O-β-L-rhamnopyranosyl-D-glucopyranoside. Its molecular formula is C₁₉H₂₃O₁₄, and it has a molecular weight of approximately 465.1723 g/mol. This compound is derived from various plant sources, notably from the leaves of Neolitsea pallens, which are known for their rich phytochemical profiles. The structure of Lusitanicoside features a rhamnose sugar moiety linked to a glucopyranose unit, contributing to its unique biological properties and potential applications in various fields .

- Hydrolysis: The glycosidic bond can be cleaved by acid or enzymatic hydrolysis, releasing the aglycone (the non-sugar part) and sugars.

- Oxidation: Under certain conditions, the flavonoid structure may undergo oxidation, leading to the formation of various phenolic compounds.

- Reduction: The compound can also participate in reduction reactions, affecting its antioxidant properties.

These reactions are significant in understanding how Lusitanicoside can interact with other biological molecules and its stability under different conditions .

Lusitanicoside exhibits notable biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects: Preliminary studies suggest that Lusitanicoside may reduce inflammation markers, potentially benefiting conditions related to chronic inflammation.

- Antimicrobial Activity: Some research indicates that this compound may possess antimicrobial properties against certain pathogens.

These activities make Lusitanicoside a subject of interest in pharmacological research, particularly for developing natural therapeutics .

The synthesis of Lusitanicoside can be achieved through various methods:

- Natural Extraction: Isolation from plant sources such as Neolitsea pallens using solvent extraction methods followed by chromatographic techniques.

- Chemical Synthesis: Laboratory synthesis can involve the glycosylation of flavonoid precursors with rhamnose and glucose moieties using specific catalysts and conditions to facilitate the formation of the glycosidic bond .

These methods allow for both the study of its properties and potential large-scale production for commercial applications.

Lusitanicoside has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into supplements or therapeutic agents for various diseases.

- Cosmetics: Its antioxidant activity makes it suitable for use in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural preservative or functional ingredient due to its antimicrobial properties.

These applications highlight the versatility of Lusitanicoside in enhancing health and wellness products .

Lusitanicoside shares structural similarities with several other glycosylated flavonoids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Quercetin-3-O-glucoside | Contains a glucose moiety attached to quercetin | Known for strong antioxidant activity |

| Kaempferol-3-O-rutinoside | Contains a rutinoside moiety attached to kaempferol | Exhibits anti-inflammatory effects |

| Rutin | A glycosylated form of quercetin | Widely studied for cardiovascular benefits |

Uniqueness of Lusitanicoside

Lusitanicoside is unique due to its specific combination of rhamnose and glucopyranose sugars linked to an allylphenyl group. This distinct structure not only contributes to its specific biological activities but also differentiates it from other flavonoids that may lack similar sugar configurations or functional groups. Its potential applications in health products further enhance its relevance in both scientific research and commercial development .

The taxonomic distribution of lusitanicoside demonstrates a highly restricted occurrence across specific plant families, with documented presence in five distinct botanical families representing diverse evolutionary lineages.

Occurrence in Rosaceae Family

The Rosaceae family represents the most extensively documented source of lusitanicoside, with confirmed presence in multiple genera within this economically and ecologically important plant family.

Prunus lusitanica

Prunus lusitanica, commonly known as Portugal laurel or Portuguese laurel cherry, serves as the primary and most thoroughly studied source of lusitanicoside [4] [5] [6]. This evergreen shrub or small tree, reaching heights of 2-6 meters with a width of 2-4 meters, demonstrates significant accumulation of lusitanicoside across multiple plant organs [7] [8]. The species exhibits a natural distribution encompassing the Iberian Peninsula and extends into the British Isles, particularly Ireland and the United Kingdom [9] [10].

The compound was first isolated and characterized from the leaves of Prunus lusitanica, establishing this species as the type source for lusitanicoside research [11] [12]. Subsequent investigations have confirmed the presence of lusitanicoside in the fruits of this species, with notably high concentrations detected through high-performance liquid chromatography photodiode array detection electrospray ionization tandem mass spectrometry analysis [13] [14]. The fruit extracts demonstrate substantial phenolic compound content, with lusitanicoside contributing significantly to the overall phytochemical profile [13].

Cerasus lusitanica

Cerasus lusitanica, taxonomically recognized as a synonym of Prunus lusitanica in modern classification systems, represents an alternative nomenclatural designation for the same botanical entity [4] [5] [9]. The occurrence of lusitanicoside in this species has been documented through comprehensive phytochemical analyses, confirming the compound's presence primarily in leaf tissues [12].

Presence in Lauraceae Species

The Lauraceae family, characterized by aromatic evergreen trees and shrubs, represents a significant source of lusitanicoside through specific genus representatives.

Neolitsea pallens

Neolitsea pallens, commonly designated as Pale Litsea, constitutes a notable source of lusitanicoside within the Lauraceae family [16] [17]. This small evergreen tree, typically reaching heights of 5-15 meters, demonstrates a natural distribution across the Himalayan regions, including northern India, Nepal, and southern China at elevations ranging from 1500 to 3000 meters [18] [19].

The identification of lusitanicoside in Neolitsea pallens leaves was accomplished through ultra-performance liquid chromatography quadrupole time-of-flight tandem mass spectrometry analysis [16] [17]. The compound was tentatively identified based on accurate mass measurement, with the molecular formula C21H30O10 determined through high-resolution mass spectrometric techniques [16]. The leaves of this species have been traditionally utilized in various applications, including spice preparation and hair tonic formulation from freshly pressed juice [16].

Detection in Zingiberaceae

The Zingiberaceae family, commonly known as the ginger family, contributes to lusitanicoside distribution through specific genus representatives with established medicinal applications.

Alpinia officinarum

Alpinia officinarum, recognized as lesser galangal, represents a significant source of lusitanicoside within the Zingiberaceae family [1] [20] [21]. This perennial herbaceous plant, characterized by its rhizomatous growth habit, demonstrates widespread cultivation and utilization across Asian regions, particularly China, India, and Southeast Asian countries [21] [22].

The presence of lusitanicoside in Alpinia officinarum has been documented through comprehensive phytochemical investigations focused on the rhizome tissues [1] [20]. The rhizomes of this species serve as the primary repository for lusitanicoside accumulation, alongside other bioactive compounds including flavonoids, diarylheptanoids, and essential oils [21]. The compound contributes to the overall therapeutic profile of lesser galangal, which has been traditionally employed for treating various conditions including stomach ailments, inflammation, and gastrointestinal disorders [21] [22].

Occurrence in Asclepiadaceae

The Asclepiadaceae family, now incorporated within the broader Apocynaceae family classification, provides additional sources of lusitanicoside through specialized genus representatives.

Leptadenia reticulata

Leptadenia reticulata, commonly known as Jivanti or Dodi, represents a unique source of lusitanicoside within the formerly recognized Asclepiadaceae family [23] [24] [25]. This twining shrub, characterized by its climbing growth habit and specialized medicinal properties, demonstrates natural distribution across arid and semi-arid regions of India and the Middle East [23] [25].

The detection of lusitanicoside in Leptadenia reticulata has been accomplished through comprehensive phytochemical screening procedures focusing on aerial plant parts [23] [25]. This species exhibits particular significance due to its endangered conservation status and traditional medicinal applications, including treatment of various conditions such as diarrhea, cancer, fever, and inflammatory disorders [25]. The presence of lusitanicoside contributes to the overall therapeutic potential of this species, which has been extensively studied for its anti-inflammatory, antimicrobial, and neuroprotective properties [25].

Other Botanical Sources

Beyond the primary families documented above, lusitanicoside occurrence has been reported in additional botanical sources through various phytochemical investigations. These include detection in fennel waste byproducts (Foeniculum vulgare) and sweet marjoram (Origanum majorana), although these occurrences require further verification and characterization [20] [26].

Organ and Tissue Distribution

The distribution of lusitanicoside across different plant organs and tissues demonstrates remarkable specificity and variation depending on the botanical source and physiological requirements of individual species.

Root Accumulation Patterns

Root tissues serve as significant repositories for lusitanicoside accumulation in specific plant species, particularly those exhibiting specialized storage functions. In Leptadenia reticulata, the root system demonstrates substantial accumulation of lusitanicoside alongside other bioactive compounds including triterpenoids and glycosides [23]. The root tissues of this species exhibit specialized secretory structures and idioblastic cells that facilitate the synthesis and storage of secondary metabolites including lusitanicoside [23].

The accumulation patterns in root tissues appear to be influenced by the plant's physiological requirements for defense compound storage and potential transport to aerial plant parts. Root-based accumulation of lusitanicoside demonstrates particular significance in species exhibiting underground storage organs or specialized root modifications for nutrient and secondary metabolite storage [27].

Leaf Concentration Profiles

Leaf tissues represent the most extensively documented sites for lusitanicoside occurrence across multiple plant families. In Prunus lusitanica, leaf tissues demonstrate consistent presence of lusitanicoside, with concentrations varying according to leaf age, seasonal factors, and environmental conditions [11] [12]. The compound appears to accumulate in specialized secretory cavities and idioblastic cells within the leaf mesophyll tissues [28].

Neolitsea pallens leaves exhibit notable lusitanicoside concentrations, particularly in mature leaf tissues where the compound contributes to the overall phenolic profile [16] [17]. The leaf concentration profiles in this species demonstrate correlation with traditional uses of leaf tissues for medicinal and aromatic applications [16]. The accumulation patterns suggest specialized biosynthetic activity within leaf tissues, potentially associated with defense mechanisms against herbivory and environmental stresses [29].

In Alpinia officinarum, while the primary lusitanicoside accumulation occurs in rhizome tissues, leaf tissues may also contain detectable levels of the compound, although concentrations appear significantly lower compared to underground storage organs [21]. The leaf concentration profiles in Zingiberaceae species typically demonstrate lower secondary metabolite accumulation compared to specialized storage organs such as rhizomes [21].

Fruit Content Analysis

Fruit tissues demonstrate significant lusitanicoside accumulation in specific plant species, particularly within the Rosaceae family. Prunus lusitanica fruits exhibit high concentrations of lusitanicoside as confirmed through comprehensive phenolic profiling studies [13] [14]. The fruit content analysis reveals that lusitanicoside contributes substantially to the overall antioxidant capacity and bioactive compound profile of these fruits [13].

The temporal accumulation patterns in fruit tissues demonstrate increasing lusitanicoside concentrations during fruit maturation, with peak levels typically observed in fully mature fruits [13] [14]. This accumulation pattern suggests active biosynthetic processes during fruit development, potentially serving protective functions against oxidative stress and pathogen attack [14].

Fruit tissue distribution of lusitanicoside appears to concentrate in specific anatomical regions, including the pericarp and potentially the seed coat, although detailed anatomical localization studies require further investigation [14]. The fruit content analysis indicates that environmental factors, including geographical location and climatic conditions, significantly influence lusitanicoside accumulation patterns [14].

Ecophysiological Factors Affecting Biosynthesis

The biosynthesis and accumulation of lusitanicoside demonstrate significant sensitivity to various ecophysiological factors that influence secondary metabolite production pathways in plants. These factors encompass both biotic and abiotic environmental parameters that modulate gene expression, enzyme activity, and metabolic flux toward lusitanicoside production.

Temperature represents a critical factor influencing lusitanicoside biosynthesis, with optimal temperature ranges varying according to species-specific physiological requirements [30]. In Prunus lusitanica, temperature fluctuations affect both the quantity and quality of lusitanicoside production, with moderate temperatures typically favoring enhanced accumulation [14]. The temperature sensitivity of biosynthetic enzymes involved in phenolic glycoside production contributes to seasonal variations in lusitanicoside concentrations [31].

Light exposure conditions significantly impact lusitanicoside biosynthesis through effects on photosynthetic activity and secondary metabolite production pathways [30]. Increased ultraviolet radiation exposure typically stimulates enhanced production of phenolic compounds, including lusitanicoside, as part of plant defense mechanisms against photo-oxidative stress [32] [33]. The intensity and duration of light exposure influence both the spatial distribution and temporal accumulation patterns of lusitanicoside within plant tissues [31].

Water availability and drought stress conditions substantially affect lusitanicoside biosynthesis, with moderate water stress often stimulating enhanced secondary metabolite production [30]. The activation of stress-responsive genes under drought conditions can lead to increased flux through phenolic compound biosynthetic pathways, resulting in elevated lusitanicoside accumulation [27]. However, severe water stress may inhibit overall plant metabolism and reduce lusitanicoside production capacity [30].

Soil composition and nutrient availability represent important factors influencing lusitanicoside biosynthesis, particularly the availability of nitrogen, phosphorus, and micronutrients essential for enzyme function [30]. The carbon-to-nitrogen ratio in plant tissues affects the allocation of resources between primary and secondary metabolism, with higher carbon availability typically favoring increased lusitanicoside production [31]. Mineral composition of the growth substrate can influence the activity of key enzymes involved in phenolic glycoside biosynthesis [30].

Seasonal variations demonstrate pronounced effects on lusitanicoside accumulation patterns, with peak concentrations typically observed during specific phenological stages [14]. In Prunus lusitanica fruits, lusitanicoside concentrations demonstrate significant inter-annual variation, suggesting environmental influences on biosynthetic capacity [14]. The timing of harvesting and sample collection significantly impacts the measured lusitanicoside concentrations [34].

Biotic stress factors, including herbivore attack and pathogen infection, can stimulate enhanced lusitanicoside production through activation of defense response pathways [35] [29]. The accumulation of lusitanicoside in response to biotic stress demonstrates the compound's potential role in plant defense mechanisms [29]. Interactions with beneficial microorganisms may also influence lusitanicoside biosynthesis through effects on plant hormone levels and gene expression patterns [27].

Geographical Distribution of Lusitanicoside-Containing Plants

The geographical distribution of plants containing lusitanicoside demonstrates remarkable specificity and biogeographical significance, reflecting both evolutionary relationships and ecological adaptations across diverse climatic zones and geographical regions.

The Iberian Peninsula represents the primary center of distribution for lusitanicoside-containing species within the Rosaceae family, particularly Prunus lusitanica and Cerasus lusitanica [9] [10]. This region encompasses Spain and Portugal, where these species demonstrate natural occurrence across altitudinal ranges from sea level to approximately 1200 meters elevation [9]. The Mediterranean climate of this region, characterized by warm, dry summers and mild, wet winters, provides optimal conditions for the growth and lusitanicoside production in these species [10].

The British Isles, particularly Ireland and western regions of the United Kingdom, represent a significant biogeographical puzzle regarding the distribution of Prunus lusitanica populations [36]. These populations, occurring at elevations ranging from sea level to 500 meters, demonstrate characteristics consistent with the Lusitanian flora biogeographical pattern [36]. The oceanic climate of these regions, with its moderate temperatures and high humidity, supports the survival and reproduction of lusitanicoside-containing populations despite their disjunct distribution from Iberian populations [36].

The Himalayan mountain system represents a major center of distribution for Neolitsea pallens, the primary Lauraceae source of lusitanicoside [16] [18]. This distribution encompasses northern India, Nepal, and adjacent regions of China, with optimal occurrence at elevations ranging from 1500 to 3000 meters [18] [19]. The temperate montane and alpine climate conditions of these regions, characterized by distinct seasonal variations and moderate to high precipitation, support the specialized ecological requirements of this species [18].

The broader Asian distribution encompasses additional regions where lusitanicoside-containing species demonstrate natural occurrence. Alpinia officinarum exhibits a wide distribution across Southeast Asian countries, including Malaysia, Thailand, and Indonesia, typically occurring at elevations below 1000 meters [21] [37]. The tropical climate of these regions, with consistently warm temperatures and seasonal precipitation patterns, supports the cultivation and naturalization of this species [21].

The Middle Eastern and South Asian distribution includes regions where Leptadenia reticulata demonstrates natural occurrence, particularly in arid and semi-arid zones of India, Iran, and adjacent countries [23] [25]. These regions, characterized by limited precipitation and extreme temperature variations, support specialized desert-adapted flora including lusitanicoside-containing species [23]. The elevation range for this species typically extends from 500 to 1500 meters, encompassing various habitat types from lowland deserts to montane scrublands [25].

Climate change projections suggest potential shifts in the geographical distribution of lusitanicoside-containing plants, with implications for conservation strategies and sustainable utilization [38] [39]. Species distribution modeling indicates that changing temperature and precipitation patterns may result in altitudinal and latitudinal shifts in suitable habitat for these species [38]. The specialized ecological requirements of many lusitanicoside-containing plants make them particularly vulnerable to climate-induced habitat changes [40].

Conservation considerations for lusitanicoside-containing plants reflect their often restricted geographical distributions and specialized habitat requirements [10] [25]. Leptadenia reticulata, in particular, faces conservation challenges due to its endangered status and limited population sizes across its natural range [23] [25]. The establishment of protected areas and ex-situ conservation strategies represents essential approaches for maintaining genetic diversity and ensuring continued availability of lusitanicoside-containing plant resources [10].

The biogeographical patterns of lusitanicoside distribution provide insights into the evolutionary history and dispersal mechanisms of this specialized compound. The disjunct distribution patterns observed in species such as Prunus lusitanica suggest either ancient biogeographical connections or more recent human-mediated dispersal events [36]. Understanding these patterns contributes to broader knowledge of phytochemical evolution and plant biogeography [36].

XLogP3

Wikipedia

Explore Compound Types